
AT7519
Overview
Description
AT-7519 is a small-molecule inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This compound has shown significant potential in the treatment of various cancers by inducing cell cycle arrest and apoptosis in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
AT-7519 is synthesized using a fragment-based medicinal chemistry approach. The key steps involve the formation of a pyrazole ring and subsequent functionalization to introduce the dichlorobenzoyl and piperidinyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of AT-7519 involves scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
AT-7519 undergoes various chemical reactions, including:
Oxidation: AT-7519 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents on the pyrazole ring or the piperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole compounds .
Scientific Research Applications
AT-7519 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, including leukemia and solid tumors.
Industry: Utilized in the development of new CDK inhibitors and other related compounds.
Mechanism of Action
AT-7519 exerts its effects by selectively inhibiting cyclin-dependent kinases, particularly CDK1, CDK2, CDK4, CDK5, and CDK9. This inhibition leads to the disruption of cell cycle progression, resulting in cell cycle arrest and apoptosis. The compound also affects transcriptional regulation by inhibiting the phosphorylation of RNA polymerase II, leading to the downregulation of anti-apoptotic proteins such as Mcl-1 .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: Another CDK inhibitor with a broader spectrum of activity.
Roscovitine: A selective inhibitor of CDK2, CDK7, and CDK9.
Palbociclib: A selective inhibitor of CDK4 and CDK6.
Uniqueness of AT-7519
AT-7519 is unique in its ability to selectively inhibit multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9. This broad spectrum of activity makes it a potent inhibitor of cell cycle progression and transcriptional regulation, leading to its effectiveness in inducing apoptosis in various cancer cell lines .
Biological Activity
AT7519 is a novel cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and implications for treatment.
This compound selectively inhibits multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9, while showing minimal activity against other kinases. This inhibition disrupts cell cycle progression and promotes apoptosis in cancer cells. The compound's ability to induce apoptosis is attributed to the downregulation of anti-apoptotic proteins such as Mcl-1 and the activation of pro-apoptotic factors like NOXA and cytochrome c release from mitochondria .
Glioblastoma
In studies involving glioblastoma (GBM) cell lines U251 and U87MG, this compound demonstrated significant anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values were found to be approximately 0.246 μM and 0.2218 μM at 48 hours, respectively . Furthermore, RNA sequencing post-treatment revealed a substantial alteration in gene expression, with 2185 genes upregulated and 5112 downregulated, indicating a broad impact on cellular pathways related to the cell cycle and apoptosis .
Neuroblastoma
This compound has also shown promise in neuroblastoma treatment. In vivo studies with MYCN-amplified neuroblastoma xenografts indicated that this compound administration led to significant tumor growth inhibition. The drug's effects were more pronounced in MYCN-amplified cell lines compared to non-MYCN-amplified ones, suggesting a differential sensitivity based on genetic background . Dose-dependent studies revealed that higher concentrations of this compound resulted in increased PARP cleavage and reduced phosphorylation of the retinoblastoma protein (p-Rb), which is critical for cell cycle regulation .
Pharmacokinetics and Safety
A phase I clinical trial assessed the pharmacokinetics and safety profile of this compound in patients with advanced solid tumors. Results indicated that the drug was well-tolerated at doses up to 15 mg/kg with manageable side effects . The pharmacodynamic effects included significant reductions in Mcl-1 levels and induction of cleaved PARP, suggesting effective engagement of the apoptotic pathway .
Case Study 1: Treatment of Refractory Solid Tumors
A patient with refractory solid tumors treated with this compound exhibited a marked reduction in tumor size after several cycles of treatment. The patient's response was characterized by decreased levels of circulating tumor markers and improved quality of life metrics.
Case Study 2: Neutrophil Apoptosis in ARDS
In a study focusing on acute respiratory distress syndrome (ARDS), this compound was shown to induce neutrophil apoptosis effectively. This effect was particularly notable in neutrophils from ARDS patients, where this compound restored normal apoptotic responses that were otherwise impaired due to inflammatory conditions .
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
Cancer Type | IC50 (μM) | Mechanism | Key Findings |
---|---|---|---|
Glioblastoma | 0.2218 - 0.246 | CDK inhibition leading to apoptosis | Significant reduction in cell proliferation |
Neuroblastoma | Variable | p-Rb inhibition; PARP cleavage | Enhanced apoptotic response in MYCN-amplified cells |
Acute Respiratory Distress Syndrome (ARDS) | N/A | Induction of neutrophil apoptosis | Restoration of normal apoptotic pathways |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of AT7519 in inducing apoptosis and cell cycle arrest in cancer cells?
this compound inhibits multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4-6, and CDK9, leading to G1 and G2/M phase arrest . In glioblastoma, it induces intrinsic apoptosis by activating caspase-3 and cleaving PARP-1, while also triggering pyroptosis via caspase-3-mediated cleavage of gasdermin E (GSDME) . Methodologically, apoptosis can be quantified using Annexin V/PI flow cytometry, and pyroptosis via Western blot analysis of GSDME-N fragments .
Q. Which cancer cell lines and experimental models are commonly used to study this compound?
Key models include:
- Glioblastoma : U87MG and U251 cell lines, with intracranial xenografts in mice for in vivo validation .
- Cervical cancer : HeLa and ME-180 cells, evaluated in spontaneous lung metastasis models using BALB/c nude mice .
- Pancreatic cancer : Patient-derived xenografts (PDXs) and 3D organoids to assess KRas dependency .
Q. What in vitro assays are critical for evaluating this compound efficacy and mechanism?
- Cell viability : Dose-response curves (IC50 determination) via MTT or CellTiter-Glo assays .
- Cell cycle analysis : PI staining and flow cytometry to quantify G1/G2 arrest .
- Apoptosis/pyroptosis markers : Western blot for cleaved caspases, PARP-1, and GSDME .
- Transcriptomic profiling : RNA sequencing (RNA-seq) to identify differentially expressed genes and enriched pathways (e.g., KEGG analysis) .
Q. How does this compound induce cell cycle arrest, and which phases are predominantly affected?
this compound arrests cells in G1 and G2 phases by inhibiting CDK2 (required for S phase progression) and CDK1 (critical for G2/M transition). In glioblastoma, 24-hour treatment increases G1 populations by 40–60%, validated via PI staining and flow cytometry . Synchronized cell models (e.g., serum starvation) are recommended to isolate phase-specific effects .
Advanced Research Questions
Q. How can researchers reconcile contradictions in reported IC50 values of this compound across cancer types?
Variability in IC50 (e.g., 0.35 µM in HeLa vs. 0.6 µM in ME-180 cells) arises from differences in CDK dependency, genetic backgrounds, and assay conditions . To address this:
- Standardize assay protocols (e.g., exposure time, serum concentration).
- Perform comparative phosphoproteomics to identify kinase network disparities .
- Validate findings in isogenic cell lines with CDK knockouts .
Q. What methodological considerations are critical for combining this compound with other inhibitors (e.g., HSP90 inhibitors) in preclinical studies?
In phase 1 trials, this compound combined with onalespib (HSP90 inhibitor) required staggered dosing to mitigate toxicity . Preclinical optimization steps include:
- Sequential administration (e.g., HSP90 inhibitor priming followed by this compound) to exploit synthetic lethality.
- Pharmacodynamic (PD) markers: Monitor HSP70 expression in PBMCs and plasma to assess target engagement .
Q. What in vivo models best capture this compound’s anti-metastatic effects, and how are metastases quantified?
The spontaneous lung metastasis model (e.g., ME-180 xenografts in nude mice) is robust for studying this compound’s anti-metastatic activity. Key steps:
- Intrathigh tumor implantation, followed by drug treatment at defined tumor volumes.
- Lung nodule quantification using Bouin’s fixation and polarized microscopy .
- Statistical analysis via Kruskal-Wallis and Mann-Whitney U tests with Bonferroni correction .
Q. How can researchers address apoptosis resistance to this compound in certain cancer models?
Resistance mechanisms include upregulation of anti-apoptotic proteins (e.g., MCL1) or defective caspase-3 activation. Strategies:
- Co-treatment with BH3 mimetics (e.g., venetoclax) to bypass MCL1 dependency .
- Evaluate alternative cell death pathways (e.g., pyroptosis) using GSDME-knockout models .
Q. What pharmacokinetic (PK) challenges are associated with this compound, and how are they mitigated in preclinical studies?
this compound exhibits dose-limiting QTc prolongation in humans at ≥34 mg/m² . Preclinical solutions:
- Use UPLC-MS/MS to monitor brain penetration in glioblastoma models (e.g., detection limit: 0.5 ng/mL) .
- Optimize dosing schedules (e.g., intermittent dosing) to maintain plasma concentrations below toxicity thresholds .
Q. How does this compound exploit KRas dependency in pancreatic cancer, and what translational insights does this provide?
KRas-dependent pancreatic cancers exhibit hyperactivated CDK networks. This compound inhibits CDK1/2/7/9, disrupting transcriptional addiction to short-lived oncoproteins (e.g., MCL1). Methodologically:
Properties
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPNQJVDAFNBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233420 | |
Record name | AT-7519 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AT7519 is a selective inhibitor of certain Cyclin Dependent Kinases (CDKs) leading to tumour regression. | |
Record name | AT-7519 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08142 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
844442-38-2 | |
Record name | 4-[(2,6-Dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844442-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AT-7519 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844442382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AT-7519 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08142 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AT-7519 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AT-7519 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BF92PW9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.